molecular formula C23H22ClNO2 B1675295 Licofelone CAS No. 156897-06-2

Licofelone

Cat. No. B1675295
M. Wt: 379.9 g/mol
InChI Key: UAWXGRJVZSAUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Licofelone (ML3000) is a dual COX/LOX inhibitor developed by the German pharmaceutical company, Merckle GmbH, together with EuroAlliance partners Alfa Wassermann and Lacer . It is the first member of this new class of analgesic and anti-inflammatory drugs . It is currently under evaluation as a treatment for osteoarthritis (OA), the most common form of arthritis .


Synthesis Analysis

Licofelone has been used as a model DMOAD due to its significant therapeutic effect against OA progression as shown in the recent phase III clinical trial . For this purpose, licofelone was covalently conjugated to the two different A16 and A87 poly-beta-amino-ester (PBAEs) polymers taking advantage of their hydrolysable, cytocompatible, and cationic nature .


Molecular Structure Analysis

Licofelone has a molecular formula of C23H22ClNO2 . Its average weight is 379.879 and its monoisotopic weight is 379.13390666 .


Chemical Reactions Analysis

Licofelone, a dual COX/5-LOX inhibitor, induces apoptosis in HCA-7 colon cancer cells through the mitochondrial pathway independently from its ability to affect the arachidonic acid cascade .


Physical And Chemical Properties Analysis

Licofelone has a molecular formula of C23H22ClNO2 . Its molar mass is 379.88 g·mol−1 .

Scientific Research Applications

Neurological Disorders

Research has indicated that licofelone may have significant therapeutic potential in the treatment of neurological disorders. This potential is largely attributed to its anti-inflammatory and neuroprotective properties. Neuroinflammation plays a critical role in the progression of several neurological disorders, including Huntington's disease, Parkinson's disease, Alzheimer's disease, spinal cord injuries, and seizure disorders. The dual inhibition of COX and 5-LOX by licofelone could be beneficial in managing these conditions, especially considering its effects on inflammatory cytokines and immune responses within the central nervous system​​.

Inflammatory Bowel Disease (IBD)

Another area of scientific interest is the application of licofelone in treating inflammatory bowel disease (IBD). In a study evaluating its effects on acetic acid-induced colitis in rats, licofelone demonstrated a capacity to attenuate colitis symptoms. This was evidenced by a reduction in various inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and myeloperoxidase (MPO). Additionally, licofelone was observed to increase superoxide dismutase (SOD) activity and reduce oxidative stress markers in colon tissue. These findings suggest that licofelone, as a dual COX1,2/5-LOX inhibitor, could potentially play a protective role in the treatment of experimental colitis and, by extension, IBD​​.

Safety And Hazards

Licofelone is harmful if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWXGRJVZSAUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166154
Record name Licofelone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Licofelone, through combined 5-LOX/COX-inhibition, reduces levels of inflammatory prostaglandins and leukotrienes.
Record name Licofelone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Licofelone

CAS RN

156897-06-2
Record name Licofelone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156897-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licofelone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156897062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licofelone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04725
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Licofelone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156897-06-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LICOFELONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5T6BYS22Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Licofelone
Reactant of Route 2
Licofelone
Reactant of Route 3
Licofelone
Reactant of Route 4
Licofelone
Reactant of Route 5
Licofelone
Reactant of Route 6
Licofelone

Citations

For This Compound
2,470
Citations
SK Kulkarni, V Pal Singh - Current Topics in Medicinal …, 2007 - ingentaconnect.com
… of licofelone has been assessed and compared with widely used NSAIDs in different animal models. The ED50 value of licofelone … clinical development of licofelone as a dual inhibitor. …
Number of citations: 98 www.ingentaconnect.com
JM Alvaro-Gracia - Rheumatology, 2004 - academic.oup.com
… that licofelone is at least as effective as naproxen in the treatment of OA. Licofelone also … Licofelone has a GI safety profile similar to that of celecoxib, but may offer the advantage of …
Number of citations: 145 academic.oup.com
AFG Cicero, L Laghi - Clinical Interventions in Aging, 2007 - Taylor & Francis
… licofelone 100 mg bid, licofelone 200 mg bid or naproxen 500 mg bid in this multicentre, double-blind, phase III trial. Licofelone … The efficacy of licofelone 200 mg was similar to that of …
Number of citations: 34 www.tandfonline.com
L Fischer, M Hornig, C Pergola… - British journal of …, 2007 - Wiley Online Library
… , licofelone shares several properties with the FLAP inhibitor MK-886. Thus, licofelone potently … actions in cell-free assays, and we suggest that licofelone may act primarily on FLAP. …
Number of citations: 91 bpspubs.onlinelibrary.wiley.com
VP Singh, CS Patil, SK Kulkarni - Fundamental & clinical …, 2006 - Wiley Online Library
… Licofelone was shown to be effective when administered … of licofelone in acute carrageenan-, arachidonic acid- and bradykinin-induced paw oedema. Besides, the effect of licofelone …
Number of citations: 27 onlinelibrary.wiley.com
A Koeberle, U Siemoneit, U Bühring, H Northoff… - … of Pharmacology and …, 2008 - ASPET
… We conclude that licofelone suppresses inflammatory PGE 2 formation preferentially by inhibiting mPGES-1 at concentrations that do not affect COX-2, implying an attractive and thus far …
Number of citations: 193 jpet.aspetjournals.org
…, Canadian Licofelone Study Group - Annals of the …, 2009 - ard.bmj.com
Objective: In a multicentre study to explore the effects of licofelone as a disease-modifying osteoarthritis drug in comparison with naproxen in patients with knee osteoarthritis (OA), using …
Number of citations: 184 ard.bmj.com
JY Reginster, P Bias, A Buchner - Annals of the Rheumatic Diseases, 2002 - orbi.uliege.be
… No ulcers were present in either licofelone group or the placebo group. In the … of licofelone 200 mg bid was comparable or slightly better than in the naproxen group. With licofelone, the …
Number of citations: 30 orbi.uliege.be
SM Razavi, D Khayatan, ZN Arab, S Momtaz… - Prostaglandins & Other …, 2021 - Elsevier
… Licofelone has pain-relieving and anti-inflammatory effects and it was shown to … Licofelone and the nervous systems will be crucial to demonstrate the possible efficacy of Licofelone …
Number of citations: 17 www.sciencedirect.com
M Moreau, B Lussier, M Doucet, G Vincent… - Veterinary …, 2007 - Wiley Online Library
To evaluate the effect of licofelone, an arachidonic acid substrate with combined inhibitory activity against 5‐lipoxygenase and cyclooxygenases 1 and 2, a double‐blind, randomised …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.